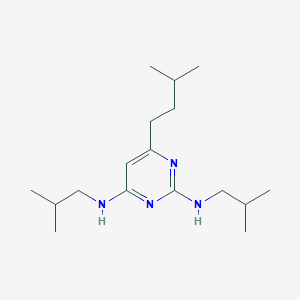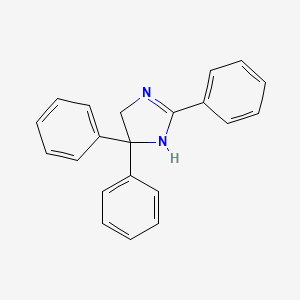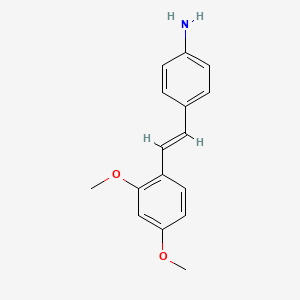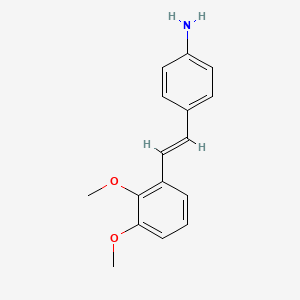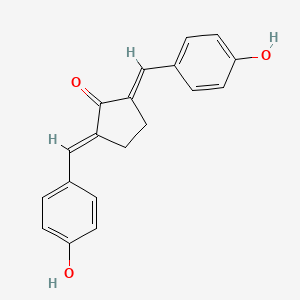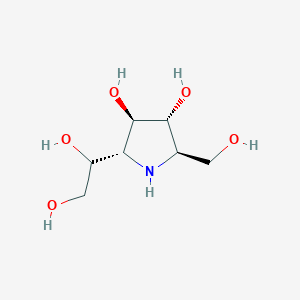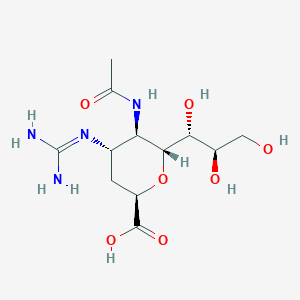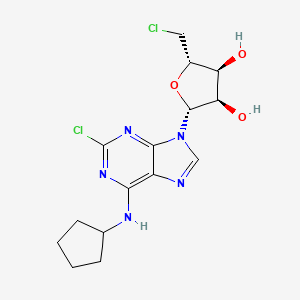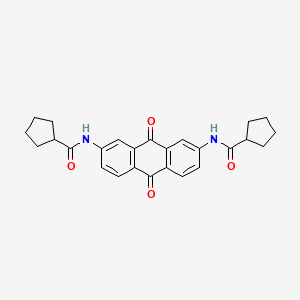
2,7-Bis(cyclopentanecarbonamido)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(cyclopentanecarbonamido)anthraquinone is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound is characterized by the presence of two cyclopentanecarbonamido groups attached to the anthraquinone core at positions 2 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(cyclopentanecarbonamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The reaction conditions often include the use of acetyl chloride as the acetylating agent
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acetylation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(cyclopentanecarbonamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amido groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Scientific Research Applications
2,7-Bis(cyclopentanecarbonamido)anthraquinone has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing new biochemical assays.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as dye production and polymer synthesis.
Mechanism of Action
The mechanism of action of 2,7-Bis(cyclopentanecarbonamido)anthraquinone involves its interaction with cellular proteins and enzymes. It primarily targets enzymes involved in DNA replication and repair, such as topoisomerases and telomerases . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds:
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis(cyclopentanecarbonamido)anthraquinone.
1,4-Dibutylanthraquinone: Another anthraquinone derivative with different substituents, used in various chemical applications.
7-Substituted Anthraquinones: These compounds have different substituents at the 7-position, affecting their chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its stability and reactivity. This makes it particularly valuable in research and industrial applications, where precise control over chemical properties is essential.
properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[7-(cyclopentanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C26H26N2O4/c29-23-19-11-9-17(27-25(31)15-5-1-2-6-15)13-21(19)24(30)22-14-18(10-12-20(22)23)28-26(32)16-7-3-4-8-16/h9-16H,1-8H2,(H,27,31)(H,28,32) |
InChI Key |
IYTIDEOSIOFBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



